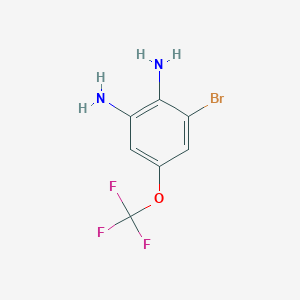

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C7H6BrF3N2O It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and two amino groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine typically involves the bromination of 5-(trifluoromethoxy)benzene-1,2-diamine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The amino groups can be oxidized to form nitro groups under specific conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or nitric acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products Formed

Substitution: Products include azido or cyano derivatives.

Oxidation: Products include nitro derivatives.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

- 1-Bromo-3-(trifluoromethoxy)benzene

- 1-Bromo-4-(trifluoromethoxy)benzene

- 3-Bromobenzotrifluoride

- 1-Bromo-3,5-difluorobenzene

Uniqueness

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine is unique due to the presence of both bromine and trifluoromethoxy groups on the benzene ring, along with two amino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

Overview

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine (CAS No. 1191922-50-5) is a compound of interest in medicinal chemistry due to its unique structural attributes and potential biological activities. The trifluoromethoxy group is known to enhance the pharmacological properties of organic compounds, making this compound a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The trifluoromethoxy group may influence the compound's lipophilicity and binding affinity, enhancing its efficacy as a therapeutic agent.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing bromine and trifluoromethyl groups. For instance, similar compounds have demonstrated significant activity against drug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 1 µg/mL, indicating potent antibacterial effects .

| Compound | MIC (µg/mL) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Related Brominated Compounds | 1 | MRSA |

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. Preliminary data suggest that derivatives of brominated anilines exhibit varying degrees of cytotoxicity against cancer cell lines. The specific cytotoxic effects of this compound require further investigation to establish its therapeutic window.

Case Studies

Case Study 1: Antibacterial Activity

A study investigated the antibacterial activity of several brominated compounds, including derivatives similar to this compound. The results indicated that these compounds effectively inhibited biofilm formation in S. aureus with MBEC values reaching as low as 1 µg/mL. This suggests that the compound could be utilized in formulations aimed at preventing biofilm-related infections .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of trifluoromethyl-substituted anilines has shown that modifications to the halogen and functional groups significantly affect biological activity. The presence of the trifluoromethoxy group enhances antimicrobial properties while maintaining acceptable levels of cytotoxicity in non-target cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine?

- Methodological Answer : A plausible route involves diazotization followed by bromination. For analogs, NaNO₂ in H₂SO₄/CH₃COOH at 0–20°C has been used to introduce bromine on aromatic diamines via Sandmeyer-type reactions . Starting from a trifluoromethoxy-substituted aniline precursor, bromination can be achieved using CuBr or HBr. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended. Confirm regioselectivity using ¹H/¹³C NMR and monitor reaction progress with TLC.

Q. How should this compound be characterized spectroscopically?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals split due to bromine’s electron-withdrawing effect. Adjacent amino groups (δ 3.5–5.0 ppm) may show broad peaks.

- ¹⁹F NMR : A singlet for the -OCF₃ group near δ -58 ppm.

- MS (ESI+) : Molecular ion peak [M+H]⁺ at m/z 271 (C₇H₇BrF₃N₂O⁺).

- IR : Stretching bands for NH₂ (~3300–3400 cm⁻¹) and C-Br (~550 cm⁻¹).

Cross-validate with elemental analysis (C, H, N) and compare to analogs in literature .

Q. What storage conditions ensure compound stability?

- Methodological Answer : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent oxidation of the diamine group. Avoid exposure to moisture, as hydrolysis of the trifluoromethoxy group may occur . Stability should be monitored via periodic NMR analysis.

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data be resolved?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts. Compare with experimental data to identify outliers.

- Step 2 : Check for solvent effects (e.g., DMSO vs. CDCl₃) using implicit solvation models.

- Step 3 : If inconsistencies persist, use X-ray crystallography (via SHELXL or OLEX2 ) to confirm molecular geometry. For example, torsional angles of the -OCF₃ group may influence electronic environments .

Q. What strategies enable regioselective functionalization of this compound?

- Methodological Answer :

- Directed Metalation : Protect the amine groups with Boc (tert-butoxycarbonyl) to direct bromine or boronic acid formation at specific positions .

- Cross-Coupling : Utilize Suzuki-Miyaura reactions with Pd catalysts to replace the bromine with aryl/heteroaryl groups. Optimize ligand choice (e.g., SPhos) for high yields .

- Electrophilic Substitution : Leverage the electron-rich diamine moiety for nitration or sulfonation at the para position relative to the -OCF₃ group.

Q. How can crystal structure analysis be optimized using SHELXL?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals and ISOR restraints for disordered -OCF₃ groups .

- Validation : Check Rint (<5%) and Flack parameter for absolute structure determination. Compare bond lengths/angles with similar structures in the Cambridge Structural Database .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (R20/21/22 hazards) .

- Spill Management : Neutralize with 5% NaHCO₃ and adsorb with vermiculite. Avoid aqueous washdowns due to environmental toxicity (R52/53) .

- Waste Disposal : Incinerate in a licensed facility with after-treatment for halogenated byproducts .

Properties

IUPAC Name |

3-bromo-5-(trifluoromethoxy)benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2O/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUBWBRCEFGWHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.